1-Bromobicyclo[3.3.1]nonan-3-one
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Overview
Description
1-Bromobicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C9H13BrO. It is a bicyclic structure that includes a bromine atom and a ketone functional group.
Mechanism of Action
Target of Action
The primary targets of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities .
Mode of Action
The exact mode of action of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives interact with their targets through hydrogen bonds . The bromine atoms in 1-Bromobicyclo[3.3.1]nonan-3-one have significant halogen-halogen interactions .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds . For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation were key steps for synthesizing the bicyclo[3.3.1]nonan-9-one cores of garsubellin A, hyperforin, guttiferone A, and hypersampsone F .
Result of Action
The molecular and cellular effects of 1-Bromobicyclo[33It’s known that the bicyclo[331]nonane derivatives have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Bromobicyclo[33It’s known that the hydrogen bonds in the bicyclo[331]nonane derivatives, including 1-Bromobicyclo[331]nonan-3-one, are significant for the overall structure . This suggests that environmental factors affecting hydrogen bonding could influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 1-Bromobicyclo[3.3.1]nonan-3-one typically involves the bromination of bicyclo[3.3.1]nonan-3-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the bicyclic ketone .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Bromobicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
1-Bromobicyclo[3.3.1]nonan-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
1-Bromobicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: This compound is used as a hydroborating reagent in organic synthesis and exhibits regio-, chemo-, and stereoselectivity.
Bicyclo[3.3.1]nonane Derivatives: These include various functionalized derivatives, such as those containing nitrile or alcohol groups, which have different reactivity and applications
The uniqueness of this compound lies in its specific combination of a bromine atom and a ketone group within a bicyclic structure, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-bromobicyclo[3.3.1]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRGUYAQFPXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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